1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is a pyrazole derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of heterocyclic compounds that have garnered interest due to their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The structural characteristics of this compound allow for various modifications, enhancing its therapeutic potential.
The compound is classified under pyrazole derivatives, specifically characterized by the presence of a methylsulfonyl group and a phenoxyethyl substituent. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The synthesis and characterization of this compound can be traced back to studies focusing on the development of novel pyrazole derivatives with improved biological activities .
The molecular structure of 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole features a five-membered ring with two nitrogen atoms at positions 1 and 2, a methylsulfonyl group at position 1, and a phenoxyethyl group at position 5. The molecular formula can be represented as .
Key structural data includes:
The chemical reactivity of this compound can be explored through various pathways:
The mechanism of action for 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole is primarily linked to its interaction with biological targets involved in inflammatory pathways or cancer cell proliferation.
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a significant subject in medicinal chemistry studies .
Pyrazole derivatives represent a privileged scaffold in drug discovery due to their structural versatility and capacity for targeted modifications. The incorporation of sulfonyl groups—particularly methylsulfonyl (SO₂CH₃)—enhances bioactivity by improving target binding affinity and metabolic stability. This moiety acts as a hydrogen-bond acceptor, facilitating critical interactions with enzymatic active sites, such as cyclooxygenase-2 (COX-2). For example, celecoxib and related COX-2 inhibitors leverage the methylsulfonyl group for selective enzyme inhibition, reducing gastrointestinal toxicity associated with non-selective NSAIDs [2] [4]. The planar pyrazole ring enables π-π stacking with hydrophobic protein pockets, while sulfonylation fine-tunes electronic properties (e.g., lowering pKa to enhance membrane permeability) [4] [7]. Computational studies confirm that sulfonylated pyrazoles exhibit optimal steric and electrostatic compatibility with binding cavities in inflammation and oncology targets [4] [10].
Table 1: Key Molecular Properties of Sulfonylated Pyrazole Therapeutics
Compound | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Role | Target |
---|---|---|---|---|
Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | Anti-inflammatory | COX-2 |
1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole | C₁₂H₁₄N₂O₃S | 266.32 | Under investigation | Not fully defined |
Valdecoxib | C₁₆H₁₄N₂O₃S | 314.36 | Anti-inflammatory | COX-2 |
Data sourced from [1] [4] [7] |
1-(Methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole (CAS 241127-13-9) features a unique hybrid architecture combining methylsulfonyl and phenoxyethyl pharmacophores. Its molecular formula is C₁₂H₁₄N₂O₃S, with a calculated density of 1.27 g/cm³ and a predicted boiling point of 427.3°C [1] [6]. The methylsulfonyl group at N1 enhances electron-withdrawing capacity, while the chiral 1-phenoxyethyl substituent at C5 introduces stereochemical complexity. This arrangement is structurally analogous to diarylpyrazole COX-2 inhibitors but differs due to its non-aryl C5 substituent [4].
Although direct in vivo data for this compound is limited, structurally similar methylsulfonyl-bearing pyrazoles demonstrate dual anti-inflammatory and anticancer activities. For instance, recent derivatives (e.g., compound 8a from [4]) exhibit potent COX-2 inhibition (IC₅₀ = 0.059–0.069 µM) and anticancer effects against breast and colorectal cancer lines (IC₅₀ < 5 µM). The phenoxyethyl group may augment bioavailability by increasing lipophilicity (logP ≈ 2.8), facilitating membrane penetration [4] [6]. Molecular docking suggests such compounds bind the COX-2 hydrophobic pocket via:
Table 2: Bioactivity Data for Analogous Methylsulfonyl Pyrazoles
Derivative Structure | COX-2 IC₅₀ (µM) | Anticancer Activity (IC₅₀, µM) | Anti-inflammatory Efficacy (% Edema Inhibition) |
---|---|---|---|
1,3-Diarylpyrazole 8a | 0.059 | 2.14 (MCF-7) | 93% (3h post-carrageenan) |
1,3-Diarylpyrazole 8j | 0.063 | 3.02 (HCT-116) | 91% |
1,3-Diarylpyrazole 9a | 0.069 | 4.17 (HepG2) | 89% |
Data from dual-activity pyrazole derivatives [4] |
Despite its promising scaffold, 1-(methylsulfonyl)-5-(1-phenoxyethyl)-1H-pyrazole remains underexplored. Key research gaps include:
Table 3: Commercial Availability and Research-Grade Suppliers
Supplier | Catalog Number | Purity | Price (USD) | Pack Size |
---|---|---|---|---|
Matrix Scientific | 162487 | Unspecified | $90 | 1mg |
American Custom Chemicals | CHM0135035 | 95.00% | $647.61 | 1mg |
AiFChem | Unspecified | 90% | Inquiry-based | 1g |
Sourcing data from [1] [6] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0